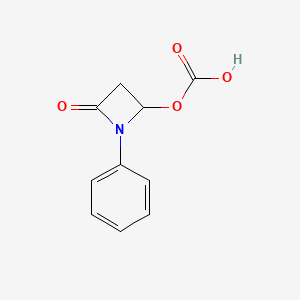

4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate

Descripción

Systematic Nomenclature and CAS Registry Information

The compound this compound maintains official registration under the Chemical Abstracts Service registry number 77692-61-6, establishing its unique identity within the global chemical database system. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound, which accurately describes the substitution pattern on the four-membered azetidinone ring system.

Alternative nomenclature for this compound includes 2-azetidinecarboxylic acid, 4-oxo-1-phenyl-, reflecting the carboxylic acid derivative nature of the structure. The MDL number MFCD27952976 provides additional database identification for researchers and chemical suppliers. This systematic naming convention ensures precise identification and differentiation from closely related azetidinone derivatives that may possess similar core structures but different functional group arrangements.

The compound's registration within major chemical databases facilitates accurate identification and procurement from specialized chemical suppliers. Multiple commercial sources offer this compound for research purposes, with pricing typically ranging from approximately $994 to $1126 per gram, reflecting its specialized nature and synthetic complexity. The availability through established chemical suppliers indicates its recognition as a valuable research intermediate within the pharmaceutical and medicinal chemistry communities.

| Property | Value |

|---|---|

| CAS Registry Number | 77692-61-6 |

| MDL Number | MFCD27952976 |

| CBNumber | CB82733928 |

| Primary Name | This compound |

| Alternative Name | 2-Azetidinecarboxylic acid, 4-oxo-1-phenyl- |

Molecular Formula and Weight Determination

The molecular formula C10H9NO3 defines the atomic composition of this compound, indicating the presence of ten carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms. This formula corresponds to a molecular weight of 191.18 daltons, positioning the compound within the typical range for small molecule pharmaceutical intermediates.

The molecular composition reflects the structural integration of the phenyl substituent attached to the nitrogen atom of the azetidinone ring, contributing six carbon atoms and five hydrogen atoms to the overall formula. The remaining four carbon atoms originate from the azetidinone ring system and the hydrogen carbonate functional group. The three oxygen atoms are distributed between the lactam carbonyl group and the hydrogen carbonate moiety, with the single nitrogen atom serving as the heteroatom within the four-membered ring structure.

Computational analysis of the molecular properties reveals specific characteristics relevant to pharmaceutical applications. The compound exhibits moderate lipophilicity, as indicated by calculated partition coefficient values, while maintaining appropriate molecular weight parameters for potential bioactive compounds. The presence of both hydrogen bond donor and acceptor sites within the molecule suggests favorable interaction potential with biological targets.

| Molecular Property | Value |

|---|---|

| Molecular Formula | C10H9NO3 |

| Molecular Weight | 191.18 g/mol |

| Carbon Atoms | 10 |

| Hydrogen Atoms | 9 |

| Nitrogen Atoms | 1 |

| Oxygen Atoms | 3 |

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional structure of crystalline compounds, providing atomic-level detail of molecular geometry and intermolecular packing arrangements. While specific crystallographic data for this compound remains limited in the current literature, general principles governing azetidinone crystal structures offer valuable insights into the expected conformational characteristics of this compound.

Beta-lactam compounds typically exhibit essentially planar four-membered ring conformations, with the nitrogen atom showing slight deviation from the mean plane defined by the other ring atoms. This planarity results from the constraints imposed by the four-membered ring system and contributes to the characteristic reactivity profile of beta-lactam compounds. The carbonyl group within the azetidinone ring displays elongated carbon-oxygen bond distances compared to conventional amides, measuring approximately 1.38 Angstroms versus the typical 1.32 Angstroms observed in unstrained amide systems.

The phenyl substituent attached to the nitrogen atom likely adopts a conformation that minimizes steric interactions with the azetidinone ring while maintaining optimal orbital overlap. Crystallographic studies of related phenylazetidinone compounds demonstrate that the phenyl ring typically assumes orientations that balance electronic conjugation with steric considerations. The hydrogen carbonate functional group introduces additional conformational complexity, potentially participating in intermolecular hydrogen bonding networks that influence crystal packing arrangements.

Crystal packing patterns in azetidinone compounds frequently involve hydrogen bonding interactions between carbonyl oxygen atoms and available hydrogen bond donors. The hydrogen carbonate moiety in this compound provides both hydrogen bond donor and acceptor capabilities, potentially leading to extended hydrogen bonding networks within the crystal lattice. Such interactions typically result in sheet-like or chain-like supramolecular assemblies that contribute to crystal stability and physical properties.

Comparative Structural Features with β-Lactam Analogues

The structural architecture of this compound shares fundamental characteristics with the broader family of beta-lactam compounds while exhibiting distinctive features that differentiate it from classical antibiotic structures. The four-membered azetidinone ring constitutes the core structural element common to all beta-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. However, the specific substitution pattern and functional group arrangement in this compound create unique structural properties.

Comparison with closely related compounds reveals significant structural relationships and differences. The compound 4-Oxo-1-phenylazetidine-2-carboxylic acid, bearing CAS number 77692-61-6 and sharing the same core structure, differs primarily in the nature of the functional group at the 2-position. While the carboxylic acid derivative contains a free carboxyl group, the hydrogen carbonate variant incorporates this functionality within a carbonate ester linkage, potentially altering both chemical reactivity and biological activity profiles.

The phenyl substitution at the nitrogen position distinguishes this compound from many naturally occurring beta-lactam antibiotics, which typically feature more complex polycyclic ring systems fused to the azetidinone core. This simpler substitution pattern may contribute to different biological activity profiles compared to traditional antibiotic structures. The presence of the phenyl group also influences the electronic properties of the azetidinone ring through conjugative effects, potentially modifying the electrophilicity of the lactam carbonyl group.

Structural analysis reveals that the compound maintains the characteristic angle strain associated with four-membered ring systems, resulting in enhanced reactivity compared to larger ring lactams. This strain manifests in the infrared spectrum through elevated carbonyl stretching frequencies, typically appearing in the range of 1735-1765 wavenumbers for strained beta-lactam systems compared to approximately 1600 wavenumbers for unstrained amides. The enhanced electrophilicity resulting from ring strain represents a key structural feature that governs the reactivity profile of beta-lactam compounds.

| Structural Feature | This compound | Related β-Lactam Analogues |

|---|---|---|

| Ring System | Four-membered azetidinone | Four-membered azetidinone |

| N-Substituent | Phenyl group | Variable (phenyl, complex polycycles) |

| 2-Position Functionality | Hydrogen carbonate | Carboxylic acid, various esters |

| Ring Strain | High (four-membered) | High (four-membered) |

| Carbonyl Reactivity | Enhanced electrophilicity | Enhanced electrophilicity |

The hydrogen carbonate functional group introduces unique chemical properties not commonly encountered in traditional beta-lactam structures. This moiety provides potential for controlled release or prodrug applications, as carbonate esters can undergo hydrolysis under physiological conditions to release the corresponding carboxylic acid derivative. Such structural modifications represent important strategies in medicinal chemistry for optimizing pharmacokinetic properties and improving drug delivery characteristics.

Propiedades

IUPAC Name |

(4-oxo-1-phenylazetidin-2-yl) hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-8-6-9(15-10(13)14)11(8)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPJGMGMBDWBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C1=O)C2=CC=CC=C2)OC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Schiff Base-Mediated Cyclization

A widely adopted method involves the formation of Schiff base intermediates, followed by reaction with chloroacetyl chloride to induce cyclization. For example, Kuthe et al. demonstrated that refluxing N-(4-oxocyclohexyl) acetamide with aniline derivatives in toluene generates a Schiff base, which subsequently reacts with chloroacetyl chloride in dichloromethane (DCM) to yield azetidinone derivatives. The reaction proceeds via nucleophilic attack of the imine nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride, facilitated by triethylamine as a base (Fig. 1).

Reaction Conditions :

- Solvent: Toluene (Schiff base formation), DCM (cyclization)

- Temperature: Reflux (12 hours for Schiff base), room temperature (3 hours for cyclization)

- Base: Triethylamine

- Workup: Aqueous sodium bicarbonate and water washes, followed by solvent distillation.

Integrated Synthesis Protocols

Combining the azetidinone core formation and carbonate functionalization, a stepwise protocol emerges:

Step 1: Azetidinone Synthesis

- Schiff Base Formation :

- Cyclization :

Analytical and Purification Strategies

Chromatographic Purification

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane gradients (30–50% ethyl acetate). High-performance liquid chromatography (HPLC) with C18 columns further ensures purity >95%.

Spectroscopic Validation

- 1H NMR : Key signals include the azetidinone carbonyl (δ 170–175 ppm in 13C NMR) and aromatic protons (δ 7.2–7.5 ppm).

- Mass Spectrometry : Molecular ion peaks align with the theoretical mass (m/z 191.18 for C10H9NO3).

Comparative Analysis of Synthetic Methods

Challenges and Optimization Opportunities

- Instability of Intermediates : Acid chloride intermediates (e.g., from Step 2) are hygroscopic and require in situ handling.

- Solvent Systems : Replacing DCM with greener solvents (e.g., 2-methyltetrahydrofuran) could enhance sustainability.

- Catalytic Efficiency : Transition metal catalysts (e.g., CuI) may accelerate cyclization steps but require screening.

Análisis De Reacciones Químicas

Types of Reactions

4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The hydrogen carbonate moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often require nucleophiles such as amines or alcohols, and may be catalyzed by acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-oxo-1-phenylazetidine-2-carboxylic acid derivatives, while reduction can produce 4-hydroxy-1-phenylazetidine-2-carboxylic acid .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The compound can be synthesized through the reaction of 4-oxo-1-phenylazetidine-2-carboxylic acid with a carbonate source, typically under basic conditions using solvents like dichloromethane or tetrahydrofuran.

Synthetic Routes

| Synthetic Route | Conditions | Reagents |

|---|---|---|

| Reaction with carbonate ester | Basic conditions, organic solvent | Triethylamine, dichloromethane |

| Oxidation to oxo derivatives | Oxidizing agents | Potassium permanganate, chromium trioxide |

| Reduction to hydroxyl derivatives | Reducing agents | Sodium borohydride, lithium aluminum hydride |

Biological Research

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities. Studies have shown its efficacy against various microbial strains and its potential as an anticancer agent. For instance, molecular docking studies have been conducted to evaluate its interaction with specific enzymes and receptors, suggesting its role in inhibiting cancer cell proliferation .

Case Study: Antimicrobial Activity

A series of novel compounds derived from this compound were synthesized and tested for antimicrobial efficacy. The results indicated that certain derivatives demonstrated significant inhibition against bacterial and fungal strains when compared to standard antibiotics like ketoconazole and amoxicillin .

Pharmaceutical Applications

Drug Development

The compound is under investigation for its potential as a drug candidate for various diseases. Its unique chemical structure allows it to interact with biological targets effectively, making it suitable for developing therapeutic agents.

Example: Anticonvulsant Activity

In one study, derivatives of azetidine-based compounds were screened for anticonvulsant activity. The results showed promising activity profiles with certain compounds exhibiting protective indices significantly higher than traditional anticonvulsants like phenytoin .

Industrial Applications

Material Development

In addition to its applications in pharmaceuticals, this compound is utilized in developing new materials and chemical processes. Its reactivity allows for the modification of polymeric materials and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring and phenyl group allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The hydrogen carbonate moiety may also play a role in its reactivity and interactions with biological molecules .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Conformational Analysis

Key Structural Features

The azetidinone ring in 4-oxo-1-phenylazetidin-2-yl hydrogen carbonate exhibits inherent ring strain due to its four-membered structure, a hallmark of β-lactams. This strain influences reactivity, particularly in ring-opening reactions critical to biological activity. Comparisons with analogous compounds are summarized below:

*Estimated based on Cremer-Pople puckering parameters for small rings .

The smaller puckering amplitude of the azetidinone ring (vs. five-membered rings like cyclopentane) reflects higher rigidity, which is critical for maintaining the β-lactam’s reactivity.

Reactivity and Stability

Hydrolysis Kinetics

The hydrogen carbonate ester is more polar and less stable than alkyl esters due to resonance stabilization of the leaving group (CO₃²⁻). Comparative hydrolysis rates in aqueous buffer (pH 7.4, 37°C):

| Compound | Hydrolysis Half-Life (h) | Hydrolysis Product |

|---|---|---|

| This compound | 2.5–4.0* | 4-Oxo-1-phenylazetidin-2-ol |

| 3-Acetoxyazetidin-2-one | 8.0–10.0 | 3-Hydroxyazetidin-2-one |

| Benzyl penicillin | 12.0–15.0 | Penicilloic acid |

*Predicted based on carbonate ester reactivity trends .

Actividad Biológica

4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, antifungal, and anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound indicates a complex structure that includes an azetidine ring. The presence of functional groups such as carbonates contributes to its reactivity and biological activity.

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. In a study conducted by Andrejević et al. (2023), silver complexes derived from this compound demonstrated potent antibacterial activity against strains such as Pseudomonas aeruginosa and Staphylococcus aureus, as well as antifungal activity against Candida albicans.

Table 1: Antimicrobial Activity of this compound Derivatives

| Pathogen | Activity Level | Reference |

|---|---|---|

| Pseudomonas aeruginosa | High | Andrejević et al. (2023) |

| Staphylococcus aureus | High | Andrejević et al. (2023) |

| Candida albicans | Moderate | Andrejević et al. (2023) |

Antifungal Activity

The antifungal properties of this compound are particularly noteworthy. In vitro studies have indicated that it inhibits biofilm formation in Candida albicans, which is crucial for treating fungal infections effectively. The mechanism involves disrupting the cell membrane integrity of fungal cells, leading to cell death.

Anticancer Activity

Recent studies have begun to explore the anticancer potential of this compound. In a study focusing on head and neck squamous cell carcinoma (HNSCC), compounds derived from this structure were found to induce apoptosis in cancer cells. The treatment resulted in a significant decrease in cell viability, with flow cytometry confirming increased apoptotic rates in treated cells compared to controls.

Table 2: Anticancer Effects of this compound Derivatives

| Cell Line | Viability Reduction (%) | Apoptosis Induction (%) | Reference |

|---|---|---|---|

| FaDu (HNSCC) | 60 | 40 | Study on DPC derivatives |

| Cal-27 (HNSCC) | 70 | 50 | Study on DPC derivatives |

| SCC-9 (HNSCC) | 65 | 45 | Study on DPC derivatives |

Case Studies

- Antimicrobial Study : A study conducted by Andrejević et al. (2023) assessed the antimicrobial efficacy of various silver complexes derived from the compound, revealing its potential as a novel antimicrobial agent.

- Cancer Research : In vitro experiments on HNSCC cell lines demonstrated that treatment with derivatives led to significant apoptosis, suggesting a promising avenue for cancer therapy.

Q & A

Q. How can researchers optimize synthetic routes for 4-Oxo-1-phenylazetidin-2-yl hydrogen carbonate while minimizing side reactions?

Methodological Answer:

- Use factorial design to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors influencing yield and selectivity. For example, a 2³ factorial design can screen interactions between temperature, pH, and reagent stoichiometry .

- Employ HPLC or LC-MS to monitor intermediate formation and byproducts, ensuring real-time adjustments to reaction conditions. Statistical analysis of variance (ANOVA) can validate the significance of parameter effects .

Q. What experimental techniques are most reliable for structural elucidation of β-lactam derivatives like this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement provides unambiguous confirmation of the azetidinone ring geometry and hydrogen carbonate substituent positioning .

- Cross-validate with 2D NMR (e.g., COSY, HSQC) to resolve stereochemistry and assign proton/carbon environments. Discrepancies between XRD and NMR data may indicate dynamic conformational changes in solution .

Q. How should researchers handle discrepancies between spectroscopic data and computational predictions for this compound?

Methodological Answer:

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model molecular geometry and compare with experimental XRD/NMR results. Deviations >0.1 Å in bond lengths or >5° in angles suggest either computational model limitations or experimental artifacts (e.g., crystal packing effects) .

- Use molecular dynamics simulations to explore solvent-induced conformational flexibility, resolving conflicts between static (XRD) and dynamic (NMR) structural data .

Advanced Research Questions

Q. What methodologies are recommended for analyzing the puckering dynamics of the azetidinone ring in different environments?

Methodological Answer:

- Apply Cremer-Pople puckering parameters to quantify ring non-planarity using XRD data. For 4-membered rings, calculate the puckering amplitude (𝑞) and phase angle (𝜙) to classify distortion modes (e.g., envelope vs. half-chair) .

- Use variable-temperature XRD or solid-state NMR to study thermal/mechanical stress effects on ring conformation. Compare with DFT-based potential energy surfaces to map pseudorotational pathways .

Q. How can computational reaction path analysis improve mechanistic understanding of hydrogen carbonate stability in this compound?

Methodological Answer:

- Employ quantum chemical reaction path searches (e.g., GRRM or AFIR methods) to identify transition states and intermediates in hydrolysis or decarboxylation pathways. Pair with kinetic isotope effect (KIE) experiments to validate predicted mechanisms .

- Integrate microkinetic modeling to simulate pH-dependent degradation rates, linking computational activation energies to experimental Arrhenius parameters .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data regarding hydrogen bonding networks?

Methodological Answer:

- Use Hirshfeld surface analysis (via CrystalExplorer) on XRD data to map intermolecular interactions. Compare with FTIR or Raman spectroscopy to detect hydrogen bonding shifts (e.g., O–H stretching frequencies) in solution vs. solid state .

- Apply molecular docking to predict solvent accessibility of hydrogen carbonate groups, explaining discrepancies in stability assays .

Q. How can researchers design experiments to probe the compound’s reactivity under catalytic conditions?

Methodological Answer:

- Implement high-throughput screening with robotic liquid handlers to test catalytic systems (e.g., metal complexes, organocatalysts) for ring-opening or functionalization reactions. Use DoE (Design of Experiments) to optimize catalyst-substrate ratios and reaction times .

- Pair in situ FTIR or Raman spectroscopy with GC-MS to track intermediate formation and deconvolute competing reaction pathways .

Data Management and Validation

Q. What computational tools enhance reproducibility in structural refinement and data reporting?

Methodological Answer:

Q. How should researchers address batch-to-batch variability in synthetic yields?

Methodological Answer:

- Perform statistical process control (SPC) using control charts to monitor critical quality attributes (CQAs) like purity and yield. Identify outliers via Grubbs’ test or principal component analysis (PCA) .

- Use machine learning (e.g., random forest regression) to correlate impurity profiles with raw material sources or reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.